Superior Selectivity for CDK1 vs. Pan-CDK Inhibitors Flavopiridol and Roscovitine
CGP-74514 exhibits a stark, multi-log selectivity window against a panel of kinases, a property that distinguishes it from pan-CDK inhibitors like flavopiridol and roscovitine, which have much broader inhibitory profiles. For example, its activity against PKCα, PKA, and EGFR is only seen at >200-fold higher concentrations . In contrast, flavopiridol is a potent inhibitor of CDK1, 2, 4, 6, 7, and 9, often with IC50 values below 100 nM, leading to complex, multi-pathway effects [1]. Roscovitine similarly shows potent inhibition of CDK1, 2, 5, and 7, with IC50 values in the low nanomolar to micromolar range, lacking a clean, single-target profile [2].
| Evidence Dimension | Kinase Selectivity Profile (Fold-Selectivity vs. CDK1) |
|---|---|
| Target Compound Data | CDK1/cyclin B IC50: 25 nM; PKCα IC50: 6.1 µM (244x); PKA IC50: 125 µM (5,000x); EGFR IC50: >10 µM (>400x) |
| Comparator Or Baseline | Flavopiridol (pan-CDK inhibitor with broad nanomolar activity against multiple CDKs and other kinases). Roscovitine (CDK1/2/5/7 inhibitor with broad activity). |
| Quantified Difference | CGP-74514 shows >244x to >5,000x selectivity for CDK1 over other kinases. Pan-CDK inhibitors typically exhibit <10-50x selectivity across their primary targets. |
| Conditions | In vitro kinase activity assays. |
Why This Matters
For researchers requiring a clean chemical probe to isolate CDK1-specific biology without confounding activity from other cell cycle or transcriptional kinases.
- [1] Senderowicz, A. M. (2003). Small-molecule cyclin-dependent kinase modulators. Oncogene, 22(56), 6609-6620. View Source
- [2] Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. View Source
